molecular formula C₁₈H₃₅ClN₂O₁₁P₂S B1146894 Clindamycine 2,4-diphosphate CAS No. 1309048-48-3

Clindamycine 2,4-diphosphate

Numéro de catalogue: B1146894
Numéro CAS: 1309048-48-3
Poids moléculaire: 584.94
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clindamycin 2,4-Diphosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. Clindamycin 2,4-Diphosphate is particularly effective against anaerobic bacteria and certain gram-positive cocci. It is often used in clinical settings to manage infections that are resistant to other antibiotics.

Applications De Recherche Scientifique

Pharmacological Properties

Clindamycin functions primarily through its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is particularly effective against:

  • Anaerobic bacteria : Such as Bacteroides fragilis and Clostridium perfringens.
  • Gram-positive cocci : Including Staphylococcus aureus (including methicillin-resistant strains) and Streptococcus pneumoniae.

The bioavailability of clindamycin phosphate, when administered intravaginally or topically, is relatively low, which minimizes systemic exposure while maintaining localized therapeutic effects .

Treatment of Bacterial Vaginosis

Clindamycin phosphate is widely used in the treatment of bacterial vaginosis (BV). A study demonstrated that intravaginal application of clindamycin phosphate cream effectively reduces symptoms of BV with minimal systemic absorption, making it a safe option for non-pregnant women .

Table 1: Efficacy of Clindamycin in Treating Bacterial Vaginosis

Study TypeSample SizeTreatment DurationEfficacy Rate (%)
Clinical Trial1007 days85%
Observational Study5014 days80%

Acne Vulgaris Management

Topical formulations of clindamycin phosphate are commonly prescribed for acne vulgaris. Clinical trials have shown significant reductions in both inflammatory and non-inflammatory lesions after treatment .

Table 2: Clinical Outcomes in Acne Treatment

Study TypeSample SizeTreatment DurationReduction in Lesions (%)
Randomized Control20012 weeks45-49% (inflammatory)
Open-label Study1508 weeks30-41% (non-inflammatory)

Surgical Prophylaxis

Clindamycin is also indicated for antimicrobial prophylaxis in surgical procedures, particularly those at high risk for infection by anaerobic bacteria .

Case Studies and Research Findings

Several case studies have highlighted the versatility of clindamycin phosphate in treating various infections:

  • Case Study on Methicillin-resistant Staphylococcus aureus (MRSA) : Clindamycin was effective in treating skin and soft tissue infections caused by MRSA, demonstrating its role as an alternative when beta-lactam antibiotics are contraindicated .
  • Research on Clindamycin Use in Gynecology : A study involving patients with recurrent BV showed that clindamycin phosphate significantly reduced recurrence rates compared to placebo .

Mécanisme D'action

Target of Action

Clindamycin 2,4-Diphosphate, like its parent compound Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.

Mode of Action

Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It interferes with the transpeptidation reaction , thereby inhibiting early chain elongation . This interaction impedes both the assembly of the ribosome and the translation process .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin prevents the formation of peptide bonds, effectively halting the growth and reproduction of the bacteria .

Pharmacokinetics

It’s also known that Clindamycin is metabolized by the CYP3A4/5 enzymes . .

Result of Action

The primary result of Clindamycin’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, Clindamycin causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The efficacy and stability of Clindamycin 2,4-Diphosphate could potentially be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness. One study found that co-treatment with rifampicin significantly decreases clindamycin concentrations . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2,4-Diphosphate involves the phosphorylation of clindamycin. The process typically includes the reaction of clindamycin with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.

Industrial Production Methods: In industrial settings, the production of Clindamycin 2,4-Diphosphate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Clindamycin 2,4-Diphosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of clindamycin and phosphoric acid.

    Oxidation: Under oxidative conditions, Clindamycin 2,4-Diphosphate can form sulfoxides.

    Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffers at different pH levels.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Clindamycin and phosphoric acid.

    Oxidation: Clindamycin sulfoxide.

    Substitution: Various substituted clindamycin derivatives.

Comparaison Avec Des Composés Similaires

    Clindamycin: The parent compound, used widely as an antibiotic.

    Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.

    Erythromycin: A macrolide antibiotic that also targets the 50S ribosomal subunit but has a broader spectrum of activity.

Uniqueness: Clindamycin 2,4-Diphosphate is unique due to its enhanced solubility and stability compared to clindamycin. This makes it particularly useful in formulations for intravenous and topical administration. Additionally, its diphosphate ester form allows for more controlled release and targeted delivery in pharmaceutical applications.

Activité Biologique

Clindamycin 2,4-diphosphate is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This article delves into its biological activity, pharmacodynamics, clinical applications, and resistance mechanisms, supported by data tables and case studies.

Overview of Clindamycin

Clindamycin is primarily used to treat infections caused by anaerobic bacteria and certain gram-positive cocci. It functions by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit, thus preventing peptide chain formation during translation .

The mechanism through which clindamycin exerts its antibacterial effects involves:

  • Inhibition of Protein Synthesis : Clindamycin binds to the ribosomal RNA, disrupting the assembly of the ribosome and inhibiting translation.
  • Structural Mimicry : The drug's structure resembles that of tRNA molecules, which aids in its binding to the ribosome and interference with peptide elongation .

Pharmacokinetics

Clindamycin exhibits high oral bioavailability (approximately 90%) and is widely distributed throughout body tissues, including bones but not effectively into cerebrospinal fluid. The pharmacokinetic profile includes:

  • Volume of Distribution : Ranges from 43 to 74 L.
  • Half-Life : Approximately 3 hours in adults; longer in elderly patients.
  • Protein Binding : Ranges from 60% to 94%, primarily to alpha-1-acid glycoprotein .

Biological Activity Data Table

ParameterValue
Oral Bioavailability~90%
Volume of Distribution43-74 L
Half-Life~3 hours (adults), ~4 hours (elderly)
Protein Binding60-94%
MetabolismHepatic (CYP3A4)

Antimicrobial Efficacy

Clindamycin has demonstrated efficacy against various pathogens, including:

  • Gram-positive Cocci : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Anaerobic Bacteria : Particularly useful in treating infections caused by Bacteroides species .

Case Studies

  • Clindamycin as an Antimalarial : A study evaluated clindamycin's efficacy when used alone or in combination with chloroquine for treating malaria. Clindamycin monotherapy yielded a mean efficacy of 98% over a five-day regimen, highlighting its potential beyond bacterial infections .
  • Acne Treatment : A randomized trial compared clindamycin phosphate with benzoyl peroxide against clindamycin alone. The combination gel significantly reduced acne lesions and clindamycin-resistant Propionibacterium acnes counts after 16 weeks .

Resistance Mechanisms

Resistance to clindamycin can arise through several mechanisms:

  • Methylation of rRNA : Modifications in the 23S rRNA can reduce drug binding affinity.
  • Cross-resistance : Complete cross-resistance with lincomycin and partial with macrolides due to similar binding sites on the ribosome .

Propriétés

Numéro CAS

1309048-48-3

Formule moléculaire

C₁₈H₃₅ClN₂O₁₁P₂S

Poids moléculaire

584.94

Synonymes

Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.